molecular formula C21H22N2O3 B2812332 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1208460-18-7

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2812332
CAS RN: 1208460-18-7
M. Wt: 350.418
InChI Key: ACOKYWDAQUYHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule that contains a tetrahydroquinoline group, a phenyl group, and a tetrahydropyran group. These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the phenyl group, and the formation of the tetrahydropyran ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a tetrahydroquinoline ring (a nitrogen-containing ring), a phenyl ring (a six-membered carbon ring), and a tetrahydropyran ring (a six-membered ring containing an oxygen). The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The tetrahydroquinoline group could potentially undergo reactions at the nitrogen or at the 2-oxo group. The phenyl group might participate in electrophilic aromatic substitution reactions, and the tetrahydropyran ring could potentially undergo reactions at the oxygen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific functional groups present in the molecule .

Scientific Research Applications

Synthesis and Characterization

Research efforts have led to the development of methods for synthesizing compounds with structures related to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. For instance, Potapov et al. (2021) discussed the synthesis of 2H-pyrano[3,2-g]quinolin-2-ones with pyrimidinone moieties, showcasing their potential inhibitory activity against blood coagulation factors Xa and XIa (Potapov et al., 2021). Similarly, Naghiyev et al. (2020) reported on a multicomponent reaction leading to novel bicyclic products confirmed by X-ray crystallography and Hirshfeld surface analysis (Naghiyev et al., 2020).

Biological Activity

Several studies have focused on evaluating the biological activities of compounds structurally related to the query compound. Desai et al. (2011) synthesized a series of compounds screened for antibacterial and antifungal activities, revealing potential antimicrobial properties (Desai et al., 2011). Aytemir et al. (2003) described the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Aytemir et al., 2003).

Potential Applications in Medicine

The exploration of these compounds' potential applications in medicine is an area of significant interest. For example, research on the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide by Batalha et al. (2019) provides insights into modifications that could enhance pharmacological properties (Batalha et al., 2019).

Chemical Reactions and Mechanisms

The study of chemical reactions and mechanisms involving these compounds contributes to a deeper understanding of their potential uses. Sirakanyan et al. (2015) investigated the reaction of certain acetamides with bases, leading to products via Smiles-type rearrangement, highlighting the synthetic versatility of these compounds (Sirakanyan et al., 2015).

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-19-9-6-15-14-17(7-8-18(15)23-19)22-20(25)21(10-12-26-13-11-21)16-4-2-1-3-5-16/h1-5,7-8,14H,6,9-13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOKYWDAQUYHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.